molecular formula C6H10BrN3O2 B1471681 3-Bromo-5-ethoxy-1-(methoxymethyl)-1H-1,2,4-triazole CAS No. 1706431-13-1

3-Bromo-5-ethoxy-1-(methoxymethyl)-1H-1,2,4-triazole

Cat. No. B1471681
CAS RN: 1706431-13-1
M. Wt: 236.07 g/mol
InChI Key: UEDBKVBNWMOGDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-5-ethoxy-1-(methoxymethyl)-1H-1,2,4-triazole, abbreviated 3-BEMT, is an organic compound that has been studied for its potential applications in organic synthesis and medicinal chemistry. It is a triazole derivative, which is a type of heterocyclic compound that consists of three nitrogen atoms in a six-membered ring. 3-BEMT has been used as a building block in the synthesis of various other compounds, as well as in the study of its biochemical and physiological effects.

Scientific Research Applications

Alkylation and Derivatization of Triazoles

Triazole derivatives have been synthesized through reactions involving alkylation, amino(hydroxy)methylation, and cyanoethylation, demonstrating the versatility of triazoles for chemical modifications. These methods afford new triazole compounds with potential utility in further chemical synthesis and applications in medicinal chemistry due to their varied functional groups (Kaldrikyan et al., 2016).

Anticancer Activity of Triazole Derivatives

Some triazole derivatives have been evaluated for their anticancer activity against a range of cancer cell lines. The synthesis of these compounds involves the condensation of triazole precursors with various aromatic aldehydes, highlighting the potential of triazole derivatives in the development of novel anticancer agents (Bekircan et al., 2008).

Synthesis of Heterocyclic Compounds

The reactivity of triazole derivatives with other compounds has been utilized to synthesize a wide array of heterocyclic compounds, including quinolines and pyrazoles. These reactions often involve nucleophilic substitution and cycloaddition, leading to compounds with potential pharmaceutical applications (Pokhodylo & Obushak, 2019).

properties

IUPAC Name

3-bromo-5-ethoxy-1-(methoxymethyl)-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrN3O2/c1-3-12-6-8-5(7)9-10(6)4-11-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDBKVBNWMOGDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NN1COC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-ethoxy-1-(methoxymethyl)-1H-1,2,4-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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